6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
CAS No.: 100163-16-4
Cat. No.: VC20740491
Molecular Formula: C19H11NO6
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one - 100163-16-4](/images/no_structure.jpg)
CAS No. | 100163-16-4 |
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Molecular Formula | C19H11NO6 |
Molecular Weight | 349.3 g/mol |
IUPAC Name | 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one |
Standard InChI | InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 |
Standard InChI Key | PMPWZNJOVFBHJT-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 |
Canonical SMILES | C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 |
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is a complex alkaloid compound derived from the plant Corydalis decumbens. This molecule belongs to the isoquinoline alkaloid family, which is renowned for its diverse biological activities. It has drawn significant attention in medicinal chemistry due to its pharmacological properties, including anti-inflammatory and analgesic effects .
Biological Activity
The compound's biological activity is primarily attributed to its interaction with key enzymes and receptors involved in inflammatory pathways. It has been shown to modulate signaling pathways, potentially making it useful for treating conditions such as cancer, microbial infections, and chronic inflammation .
Pharmacological Highlights:
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Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators.
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Analgesic Properties: Potential for pain relief through receptor modulation.
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Antimicrobial Action: Preliminary studies suggest activity against bacterial strains.
Synthesis
The synthesis of 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one involves multi-step organic reactions that require precise conditions for high yield and purity.
General Synthetic Steps:
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Functional Group Introduction: Key intermediates are synthesized using oxidizing agents.
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Cyclization Reactions: Formation of fused rings through catalytic cyclization.
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Purification: Final product isolation using chromatography techniques.
Mechanism of Action
The compound's mechanism of action is linked to its ability to bind with enzymes or receptors that regulate inflammatory responses. It may inhibit the production of cytokines or block receptor activation, thereby reducing inflammation and pain.
Applications in Medicinal Chemistry
Due to its potent biological activities, this compound is being explored for various therapeutic applications:
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Cancer Treatment: Potential as an anti-cancer agent due to its ability to modulate cellular signaling.
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Antimicrobial Therapy: Promising results against resistant bacterial strains.
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Neurodegenerative Diseases: Investigated for its role in reducing oxidative stress and inflammation in neural tissues .
Limitations and Future Directions
While the compound shows promise, there are challenges that need addressing:
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Limited Clinical Data: Most studies are preclinical.
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Synthetic Complexity: High cost and technical barriers in large-scale synthesis.
Future research should focus on:
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Optimizing synthetic routes for scalability.
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Conducting detailed pharmacokinetic studies.
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Investigating synergistic effects with other bioactive compounds.
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